

The Pharmacological Profile of CGS 20625: A Technical Guide

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Compound of Interest

Compound Name: CGS 20625

Cat. No.: B055055

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Abstract

CGS 20625 is a novel pyrazolopyridine derivative that exhibits potent and selective pharmacological activity as a partial agonist at the central benzodiazepine receptor, a modulatory site on the γ -aminobutyric acid type A (GABA-A) receptor complex. This document provides an in-depth technical overview of the pharmacological profile of **CGS 20625**, encompassing its mechanism of action, binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental methodologies for key behavioral and electrophysiological assays are provided, along with visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

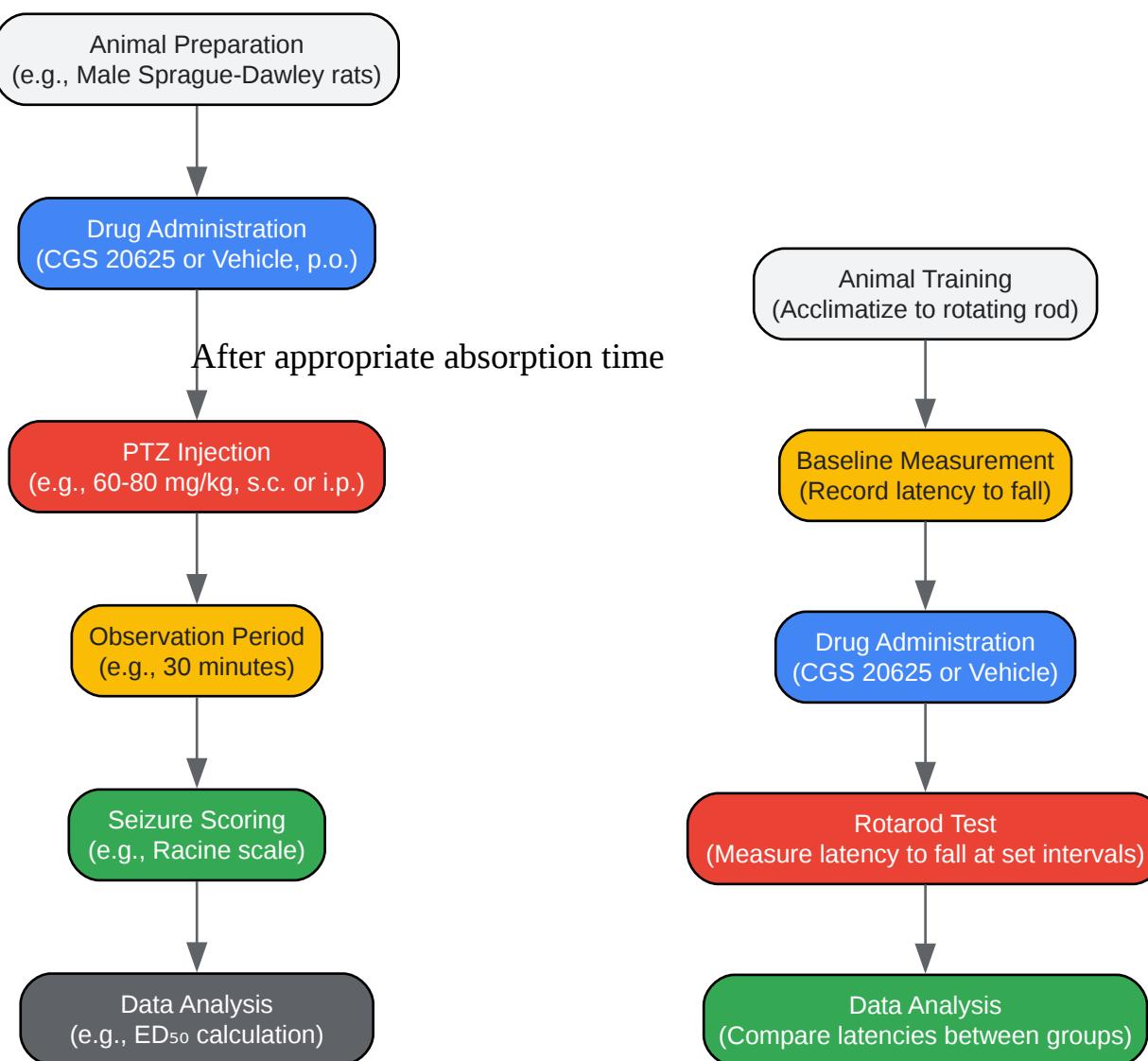
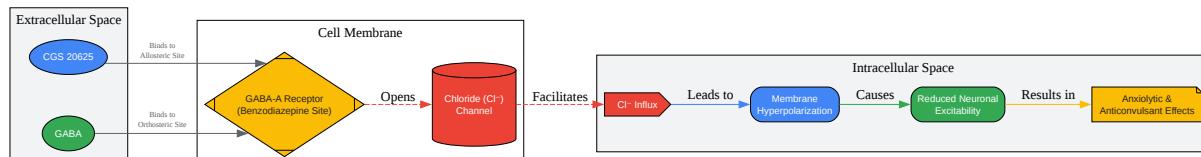
Introduction

CGS 20625, chemically identified as 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one, is a non-benzodiazepine anxiolytic agent. [1] It demonstrates a distinct pharmacological profile characterized by significant anxiolytic and anticonvulsant properties without the pronounced sedative and muscle relaxant side effects commonly associated with classical benzodiazepines like diazepam.[1][2] Its unique profile suggests a potential therapeutic advantage in the treatment of anxiety and seizure disorders.

Mechanism of Action

CGS 20625 functions as a positive allosteric modulator of the GABA-A receptor.[2][3] It binds with high affinity to the central benzodiazepine receptor site on the GABA-A receptor complex, enhancing the neuroinhibitory effects of GABA.[1][4][5] This potentiation of GABAergic neurotransmission is achieved by increasing the frequency of chloride channel opening in response to GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for neurons to fire, resulting in a generalized inhibitory effect on the central nervous system.

Signaling Pathway Diagram

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